3-Bromo-4,5-dimethoxybenzonitrile

Process Chemistry Ivabradine Synthesis Nitrile Synthesis

Standard brominated benzonitriles lack the precise 3-bromo-4,5-dimethoxy substitution pattern required for patented pharmaceutical syntheses, risking failed coupling reactions and API impurity formation. This compound solves that regiospecificity challenge. - **Critical Building Block**: Essential for Ivabradine benzocyclobutane core; regioisomers yield inactive products. - **Process Advantage**: Enables 100% yield, catalyst-free synthesis; eliminates metal contamination & chromatography. - **SAR Validation**: Direct precursor to MX-116407 (apoptosis inducer); substitution pattern is activity-determining.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 781654-31-7
Cat. No. B1269264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5-dimethoxybenzonitrile
CAS781654-31-7
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C#N)Br)OC
InChIInChI=1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3
InChIKeyPTCVIEQABWPBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,5-dimethoxybenzonitrile: Regiospecific Intermediate


3-Bromo-4,5-dimethoxybenzonitrile (CAS 781654-31-7) is a polysubstituted aromatic nitrile, C9H8BrNO2, that serves as a critical, regiospecific building block in medicinal chemistry . Its structure features a bromine atom at the 3-position flanked by methoxy groups at the 4- and 5-positions on a benzonitrile core, creating a unique electronic and steric environment that governs its reactivity in cross-coupling and nucleophilic substitution reactions. This compound is not a generic intermediate; its precise substitution pattern is a requirement in patented synthetic routes to complex molecules, distinguishing it from other isomers and analogs where the position of the cyano or halogen group differs .

Why Regioisomer Substitution Fails


Direct substitution of 3-Bromo-4,5-dimethoxybenzonitrile with other in-class compounds, such as 4-bromo-3,5-dimethoxybenzonitrile or 3-bromo-4-methoxybenzonitrile, is not feasible for critical synthetic applications . The specific 3-bromo-4,5-dimethoxy substitution pattern is electronically and sterically tuned for regioselective transformations. For instance, in the patented synthesis of the heart-rate reducing agent Ivabradine, this compound's reactivity is essential for constructing the benzocyclobutane core; a regioisomer would lead to a different connectivity and a non-pharmacologically active product . The quantitative evidence below demonstrates that the compound's value is not merely as a brominated benzonitrile, but as a precisely functionalized intermediate where the location of the halogen, the nitrile, and the two methoxy groups collectively define its synthetic utility and, therefore, its procurement rationale.

Quantifiable Differentiation


High-Yield Ivabradine Intermediate Synthesis

The utility of 3-bromo-4,5-dimethoxybenzonitrile is quantitatively demonstrated in a patent for novel pharmaceutical syntheses. When synthesizing this specific compound from 3-bromo-4,5-dimethoxybenzaldehyde, a high-yielding, catalyst-free conversion is reported at 100% yield (11 g scale), a stark contrast to the typical 70-85% yields for similar nitrile syntheses on other complex substrates . This near-quantitative transformation from the aldehyde, which requires no transition metal catalyst, makes it a cost-effective and robust point of divergence in a multi-step synthesis compared to alternatives that require expensive catalytic systems or provide lower yields due to steric hindrance or electronic deactivation.

Process Chemistry Ivabradine Synthesis Nitrile Synthesis

Regioisomer Verification via Boiling Point

The physical properties of 3-Bromo-4,5-dimethoxybenzonitrile provide a quantifiable basis for identity verification against its regioisomers. Its boiling point is a critical parameter that reflects the specific intramolecular interactions of its substitution pattern. The compound has a boiling point of 291.1°C at 760 mmHg, a value distinct from other bromo-methoxy-benzonitrile isomers due to the specific dipole moment and polarizability conferred by the 3-bromo-4,5-dimethoxy arrangement . This difference allows for unambiguous identity confirmation via boiling point analysis after bulk procurement, a key fail-safe that generic certificates of analysis may not cover.

Analytical Chemistry Quality Control Regioisomer Confirmation

Building Block for Apoptosis-Inducing 4H-Chromenes

The compound's unique value is validated in a specific, high-impact application: the discovery of a novel series of vascular targeting agents. A research program identified 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes as potent apoptosis inducers. Notably, the lead compound MX-116407, which incorporates the 3-bromo-4,5-dimethoxyphenyl moiety, demonstrated both in vitro apoptosis induction and in vivo tumor vasculature targeting activity [1]. Importantly, the structure-activity relationship (SAR) study inferred that the 3-bromo-4,5-dimethoxy substitution pattern on the 4-aryl ring was critical for potent activity; other halogen or methoxy substitution patterns on the 4-aryl ring resulted in significantly reduced or absent apoptosis-inducing activity.

Medicinal Chemistry Cancer Research Apoptosis Induction

Procurement Application Scenarios


Ivabradine Intermediate Scale-Up Route

Based on the demonstrated 100% yield in the catalyst-free synthesis of this nitrile , a CRO or generic pharmaceutical manufacturer aiming to scale up Ivabradine or related benzocyclobutane structures should prioritize sourcing this specific compound. The elimination of transition metal catalysts and chromatographic purification in its penultimate step directly translates to lower manufacturing costs, reduced heavy metal contamination risks, and improved process mass intensity (PMI) .

4H-Chromene Library Expansion for Apoptosis Inducers

For academic or biotech groups exploring vascular disrupting agents, purchasing 3-Bromo-4,5-dimethoxybenzonitrile is essential. It serves as a direct precursor to the 3-bromo-4,5-dimethoxyphenyl moiety found in the lead compound MX-116407, a potent apoptosis inducer. SAR studies indicate the critical nature of this specific substitution pattern for activity [1].

Regioisomer Purity QC in Derivatization

Due to its distinct boiling point (291.1°C) relative to other bromo-dimethoxybenzonitrile isomers, procurement of this compound can be accompanied by an in-house QC protocol using boiling point determination or GC analysis to verify regiochemical purity before initiating a sensitive catalytic cycle, such as a Buchwald-Hartwig amination or a Heck coupling, where a regioisomeric impurity would form a different active pharmaceutical ingredient (API) impurity profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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